1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid
Overview
Description
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. This compound is characterized by a cyclopropane ring attached to a pyrimidinyl group, which is further substituted with a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyrimidin-4-ol as the starting material.
Cyclopropanation Reaction:
Carboxylation: The cyclopropane ring is then carboxylated using reagents like carbon monoxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as aldehydes or ketones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using suitable reaction conditions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and alkylated compounds.
Scientific Research Applications
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of a methyl group.
1-(6-Methylpyrimidin-4-yl)ethanol: A related compound with an ethanol group instead of a carboxylic acid group.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7(11-5-10-6)9(2-3-9)8(12)13/h4-5H,2-3H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIDCSMXUSVMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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